2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile
Description
2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile is a complex organic compound that features a morpholine ring fused with a dihydropyran ring and a methylene malononitrile group
Properties
CAS No. |
1639127-98-2 |
|---|---|
InChI Key |
BUIVYEIOGWVSNN-UHFFFAOYSA-N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The use of advanced catalysts and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[4,3-b]pyran derivatives: These compounds share a similar pyran ring structure and are synthesized using similar multicomponent reaction approaches.
Morpholine derivatives:
Uniqueness
2-((4-Morpholino-5,6-dihydro-2H-pyran-3-yl)methylene)malononitrile is unique due to its combination of the morpholine and dihydropyran rings with a methylene malononitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
